Abametapir

概要

説明

- これは、Xeglyze という商品名で販売されています。

- アバメタピルは、メタロペプチダーゼ阻害剤 に分類されます。

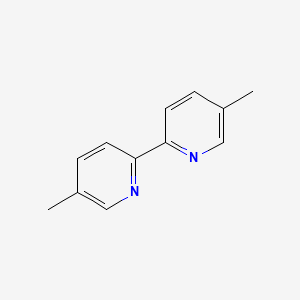

アバメタピル: (化学式: C₁₂H₁₂N₂) は、6 か月以上の乳幼児における頭ジラミの局所治療に使用される医薬品.

準備方法

化学反応の分析

Phase I Oxidative Metabolism

Abametapir is primarily metabolized by cytochrome P450 (CYP) enzymes in the liver:

-

CYP1A2 catalyzes the formation of This compound hydroxyl via hydroxylation.

-

CYP2B6 contributes to a lesser extent (<30% of total metabolism) .

The hydroxylated intermediate undergoes further oxidation to This compound carboxyl , the predominant metabolite in systemic circulation.

Key Pharmacokinetic Data:

| Parameter | This compound | This compound Carboxyl |

|---|---|---|

| Plasma Protein Binding | 91.3–92.3% | 96.0–97.5% |

| Cmax Ratio (vs. Parent) | 1 | 30 |

| AUC Ratio (vs. Parent) | 1 | 250 |

| Elimination Half-Life | 21 hours | 71 ± 40 hours |

Metal Chelation Reactions

This compound exerts its pediculicidal activity by chelation of divalent cations critical for metalloproteinases in lice:

In vitro studies demonstrate that adding Fe²⁺, Cu²⁺, or Zn²⁺ reverses this compound’s lethal effects on lice embryos .

Enzyme Inhibition Potential

This compound carboxyl exhibits sustained plasma concentrations, raising concerns about CYP inhibition:

Note: Clinical relevance of CYP3A4 inhibition remains unconfirmed due to lack of in vivo studies .

Stability and Reactivity

科学的研究の応用

Abametapir is a metalloproteinase inhibitor used topically as a pediculicide for the treatment of head lice infection . It is effective at clearing active head lice infestations in people aged six months and older [1, 4].

Efficacy and Clinical Studies

This compound lotion, in a 0.74% concentration, has demonstrated effectiveness in clinical studies for clearing head lice infestations .

Key findings:

- Significantly more subjects achieved treatment success (no live lice present at any post-baseline visit) with this compound lotion compared to the vehicle in two studies :

- On day 1 after treatment, 92.5% of subjects in study 1 and 87.3% in study 2 treated with this compound lotion were louse-free .

- By day 7, the percentages decreased slightly to 90.6% in study 1 and 85.5% in study 2 .

- Through day 14, 88.2% of the this compound group and 62.0% of the vehicle group achieved treatment success in study 1 (OR = 4.48, 95% CI: 2.65, 7.60, P < 0.001) .

- Similarly, in study 2, 81.0% of the this compound group and 60.5% of the vehicle group achieved treatment success through day 14 (OR = 2.87, 95% CI: 1.72, 4.78, P < 0.001) .

| Study | Treatment Success (this compound) | Treatment Success (Vehicle) | Odds Ratio (OR) | 95% Confidence Interval (CI) | P-value |

|---|---|---|---|---|---|

| Study 1 | 81.1% | 50.9% | 4.01 | 1.70, 9.48 | 0.001 |

| Study 2 | 81.8% | 47.2% | 5.50 | 2.20, 13.73 | < 0.001 |

Safety and Tolerability

Clinical trials indicate that this compound is well-tolerated, with only mild adverse effects reported [4, 10]. It is considered safer than malathion and lindane for treating head lice infestation in patients aged six months and older .

Regulatory Approval

作用機序

メタロプロテアーゼ阻害: アバメタピルの主要な作用機序は、ジラミのメタロプロテアーゼを阻害することです。 これにより、ライフサイクルを阻害し、効果的に駆除します。

分子標的: これらの酵素は、ジラミの卵の発達と生存に不可欠です。

類似化合物の比較

独自性: アバメタピルの独自性は、その特定の作用機序と FDA の分類にあります。

類似化合物: アバメタピルは際立っていますが、他の殺ジラミ剤やメタロプロテアーゼ阻害剤は存在しますが、構造と効力において異なります。

類似化合物との比較

Uniqueness: Abametapir’s uniqueness lies in its specific mode of action and FDA classification.

Similar Compounds: While this compound stands out, other pediculicides and metalloproteinase inhibitors exist, but they differ in structure and efficacy.

生物活性

Abametapir, a novel pediculicidal agent, has garnered attention for its unique mechanism of action and efficacy in treating head lice infestations. This article delves into the biological activity of this compound, detailing its mechanisms, efficacy, metabolism, and safety profile.

This compound functions primarily as a metalloproteinase inhibitor , affecting the development and survival of lice at multiple life stages. It disrupts critical enzymatic processes necessary for embryo development in both head and body lice by chelating essential metal ions such as iron, copper, and zinc. This chelation inhibits metalloproteinases vital for embryogenesis, leading to ovicidal effects.

Key Mechanisms:

- Inhibition of Metalloproteinases : this compound binds to metalloproteinases, preventing them from functioning properly.

- Ovicidal Activity : The compound has been shown to effectively inhibit the hatching of louse eggs in vitro, demonstrating significant ovicidal efficacy across various concentrations.

In Vitro Studies

In studies assessing the ovicidal efficacy of this compound against human head and body lice eggs, it was observed that:

- Concentrations of 0.55% and 0.37% resulted in 100% ovicidal activity against 0–7-day-old body louse eggs.

- Lower concentrations (e.g., 0.18% ) showed reduced efficacy, with increased hatching rates correlating with decreased this compound concentration .

Table: Ovicidal Efficacy of this compound

| Concentration (%) | 0–7 Days Old Eggs | Hatching Rate (%) |

|---|---|---|

| 0.55 | 100 | 0 |

| 0.37 | 100 | 0 |

| 0.18 | - | Increased hatching |

Metabolism

This compound undergoes extensive metabolism primarily via the cytochrome P450 enzyme system, particularly by CYP1A2. It is metabolized into several forms:

- This compound Hydroxyl : An intermediate metabolite.

- This compound Carboxyl : The predominant metabolite with a prolonged half-life (approximately 71 ± 40 hours ) in adults, contributing to its sustained therapeutic effects .

Protein Binding

Both this compound and its metabolites exhibit high protein binding in plasma:

- This compound: 91.3-92.3%

- This compound Carboxyl: 96.0-97.5%

This high binding affinity suggests a potential for drug-drug interactions, particularly with substrates of CYP3A4 and other CYP enzymes .

Safety Profile

Clinical studies have indicated that this compound is generally well-tolerated. However, some adverse effects linked to its pharmacological activity include changes in red blood cell parameters . Monitoring is advised when used concurrently with other medications that may affect hepatic cytochrome P450 enzymes.

Case Studies

In a randomized double-blind clinical trial involving a 0.74% lotion , this compound demonstrated complete inhibition of egg hatching in treated individuals compared to controls . This reinforces its effectiveness as a single-application treatment for head lice.

特性

IUPAC Name |

5-methyl-2-(5-methylpyridin-2-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2/c1-9-3-5-11(13-7-9)12-6-4-10(2)8-14-12/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTRATZCAGVBFIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1)C2=NC=C(C=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00170095 | |

| Record name | HA-44 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00170095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

There are several metalloproteinases (enzymes requiring metal co-factors to function) involved in the process of louse egg hatching and survival. _In vitro_ studies have demonstrated that metal-chelating agents can inhibit the activity of these proteins, and may therefore be valuable pediculicidal agents. Abametapir is a metalloproteinase inhibitor that targets louse metalloproteinases which are critical to their development and hatching. | |

| Record name | Abametapir | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11932 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

1762-34-1 | |

| Record name | 5,5′-Dimethyl-2,2′-bipyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1762-34-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Abametapir [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001762341 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Abametapir | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11932 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | HA-44 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00170095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ABAMETAPIR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6UO390AMFB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。